6-Fluoro-5-indazolecarboxylic acid methyl ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 6-fluoro-1H-indazole-5-carboxylate . This nomenclature precisely describes the structural arrangement of the molecule, indicating the presence of a methyl ester group attached to the carboxylic acid functionality at position 5 of the indazole ring system, with a fluorine atom substituted at position 6. The IUPAC naming convention follows the standard rules for heterocyclic compounds, where the indazole core serves as the parent structure and the substituents are named according to their positions and chemical nature.
The structural representation of this compound can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System representation is COC(=O)c1cc2cn[nH]c2cc1F , which provides a linear textual description of the molecular connectivity. The International Chemical Identifier code is 1S/C9H7FN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) , offering a standardized method for representing the compound's structure and stereochemistry. The corresponding International Chemical Identifier Key is DMMMUSOUXYYTES-UHFFFAOYSA-N , which serves as a fixed-length condensed digital representation derived from the full International Chemical Identifier.
The molecular structure features an indazole ring system, which consists of a benzene ring fused to a pyrazole ring. The carboxylate functionality at position 5 is esterified with a methyl group, while the fluorine substitution occurs at position 6 of the benzene portion of the indazole system. This specific substitution pattern creates a unique electronic environment that influences the compound's chemical reactivity and physical properties.
CAS Registry Number and Alternative Synonyms
The Chemical Abstracts Service Registry Number for this compound is 633327-39-6 . This unique identifier serves as the primary reference for the compound in chemical databases and regulatory systems worldwide. The CAS Registry Number provides an unambiguous means of identifying the specific chemical entity, regardless of naming variations or language differences.
The compound is known by several alternative synonyms in chemical literature and commercial databases. These include Methyl 6-Fluoroindazole-5-carboxylate , Methyl 6-fluoro-1H-indazole-5-carboxylate , This compound , and 1H-Indazole-5-carboxylic acid, 6-fluoro-, methyl ester . The MDL Number assigned to this compound is MFCD22556759 , which represents another standardized identifier used in chemical information systems.
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 633327-39-6 |
| MDL Number | MFCD22556759 |
| IUPAC Name | methyl 6-fluoro-1H-indazole-5-carboxylate |
| InChI Key | DMMMUSOUXYYTES-UHFFFAOYSA-N |
| SMILES | COC(=O)c1cc2cn[nH]c2cc1F |
The systematic cataloging of these various identifiers ensures consistent referencing across different chemical databases and facilitates accurate communication within the scientific community. Each identifier system serves specific purposes, with the CAS Registry Number being particularly important for regulatory and commercial applications, while the IUPAC name provides systematic chemical nomenclature.
Molecular Formula and Weight: Computational vs. Experimental Validation
The molecular formula of this compound is C9H7FN2O2 . This formula indicates the presence of nine carbon atoms, seven hydrogen atoms, one fluorine atom, two nitrogen atoms, and two oxygen atoms. The molecular composition reflects the complex heterocyclic structure with its various functional groups and substituents.
Computational analysis of the molecular weight yields a precise value of 194.1625 when calculated using standard atomic weights. This calculation employs the following atomic masses: carbon (12.0107), hydrogen (1.00794), fluorine (18.9984032), nitrogen (14.0067), and oxygen (15.9994). The computational approach provides high precision and serves as the theoretical reference for the compound's molecular weight.
Experimental validation through various analytical techniques has consistently reported molecular weight values that align closely with computational predictions. Commercial suppliers and chemical databases report the molecular weight as 194.16 to 194.17 daltons, demonstrating excellent agreement between theoretical calculations and experimental measurements. This consistency validates both the molecular formula assignment and the structural identification of the compound.
| Measurement Type | Molecular Weight (g/mol) | Source |
|---|---|---|
| Computational | 194.1625 | Atomic weight calculation |
| Experimental Range | 194.16 - 194.17 | Commercial databases |
| Reported Value 1 | 194.17 | Sigma-Aldrich |
| Reported Value 2 | 194.16 | Chemical databases |
The slight variations in reported experimental values typically reflect rounding conventions and measurement precision rather than fundamental discrepancies in the compound's molecular composition. Mass spectrometry analysis would be expected to yield molecular ion peaks consistent with the calculated molecular weight, providing definitive experimental confirmation of the molecular formula. The convergence of computational and experimental data strengthens confidence in the accurate chemical identification and characterization of this compound.
Properties
IUPAC Name |
methyl 6-fluoro-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-2-5-4-11-12-8(5)3-7(6)10/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMMUSOUXYYTES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)C=NN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Preparation of Fluorinated Indazole Intermediate
- Starting from 2-fluoro-4-bromobenzaldehyde, react with methylhydrazine to form 6-bromo-1-methylindazole.
- Catalyze carbonylation under palladium catalysis ([1,1'-Bis(diphenylphosphine)ferrocene]dichloride palladium complex) at 110°C under 5.0 MPa CO pressure for 20 hours.
- After reaction completion, isolate 1-methyl-1H-indazole-6-carboxylic acid methyl ester by filtration, washing, and crystallization.
- Yield: Approximately 70% with drying at 45°C for 20 hours.
Step 2: Hydrolysis to Carboxylic Acid
- React the methyl ester with sodium hydroxide in a methanol-water mixture at 5°C initially, then raise to 25°C for 20 hours.
- After completion, concentrate and wash with methyl tert-butyl ether.
- Acidify aqueous phase to pH 2 using 2 M HCl, filter, and dry to obtain 1-methyl-1H-indazole-6-carboxylic acid.
- Yield: Approximately 71% ().
Alternative Route via Hydrazide Intermediate
Another approach involves:
- Starting from 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester.
- React with N,N-dimethylformamide dimethyl acetal and triethylamine in DMF at 100°C.
- After reaction, add methanol and hydrazine hydrate, heat to 60°C to form 6-fluoro-1H-indole-4-carboxylhydrazide.
- Filter to isolate hydrazide with high yield (~93.1%).
Following this,
- React hydrazide with methanol, dichloromethane, and 2-iodobenzoic acid at 40°C.
- After reaction, treat with sodium sulfite solution, separate layers, dry organic phase, evaporate, and recrystallize with ethyl acetate and n-heptane.
- Obtain 6-fluoro-1H-indazole-4-carboxylic acid methyl ester with ~78% yield ().
Data Table Summarizing Key Preparation Parameters
| Step | Starting Material(s) | Reagents & Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 2-fluoro-4-bromobenzaldehyde + methylhydrazine | Pd catalyst, CO pressure 5.0 MPa, 110°C, 20 h | 110 | 20 | 70 | Carbonylation to methyl ester |
| 2 | Methyl ester from Step 1 | NaOH in MeOH/H2O, 5°C → 25°C, 20 h | 5 → 25 | 20 | 71 | Hydrolysis to carboxylic acid |
| 3 | 5-fluoro-2-methyl-3-nitrobenzoic acid methyl ester | DMF, N,N-dimethylformamide dimethyl acetal, triethylamine, 100°C | 100 | — | — | Formation of hydrazide intermediate |
| 4 | Hydrazide from Step 3 | MeOH, DCM, 2-iodobenzoic acid, 40°C, stirring | 40 | — | 78 | Cyclization and ester formation |
Research Findings and Notes
- The palladium-catalyzed carbonylation step is crucial for introducing the carboxylic acid methyl ester functionality, requiring stringent pressure and temperature control for optimal yield.
- Hydrolysis of the ester to acid is efficiently performed in a methanol-water mixture with sodium hydroxide, followed by acidification and filtration.
- The alternative hydrazide route offers a high-yielding intermediate stage, facilitating subsequent cyclization to the indazole methyl ester.
- Recrystallization solvents such as ethyl acetate and n-heptane are effective for purification, enhancing product purity.
- Reaction times and temperatures are optimized to balance reaction completion and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Pharmaceutical Development
6-Fluoro-5-indazolecarboxylic acid methyl ester serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance drug efficacy and specificity. Research indicates that derivatives of this compound can lead to the development of selective estrogen receptor degraders (SERDs) and other bioactive agents. For instance, studies have shown that modifications to the indazole structure can significantly improve the potency of compounds against various cancer cell lines, including tamoxifen-resistant breast cancer models .
Agricultural Chemistry
In agricultural chemistry, this compound is utilized in formulating agrochemicals, providing effective pest control solutions while minimizing environmental impact. The incorporation of this compound into agrochemical formulations has been shown to enhance the effectiveness of active ingredients, thereby contributing to sustainable farming practices .
Material Science
The compound is also explored in material science for developing novel materials such as polymers and coatings. Its unique chemical properties lend themselves to creating materials with improved durability and resistance to environmental factors. Research into indazole derivatives has led to advancements in creating high-performance materials that can withstand harsh conditions while maintaining structural integrity .
Biochemical Research
In biochemical research, this compound plays a pivotal role in various assays and studies aimed at understanding metabolic pathways and enzyme activities. This compound facilitates the investigation of biological mechanisms at the molecular level, aiding researchers in advancing medical research and therapeutic strategies .
Analytical Chemistry
The compound is employed in analytical chemistry for detecting and quantifying various substances, providing reliable results crucial for quality control in manufacturing processes. Its application extends to developing analytical methods that ensure compliance with safety and efficacy standards in pharmaceutical production .
Pharmaceutical Case Study: SERDs Development
A series of studies focused on the structure-activity relationship (SAR) of indazole derivatives revealed that specific substitutions on the this compound significantly enhance their activity as SERDs. One notable finding was that compounds with fluorine substitutions exhibited improved binding affinities to estrogen receptors, leading to effective tumor regression in preclinical models .
Agricultural Case Study: Enhanced Pest Control
Research demonstrated that formulations incorporating this compound showed increased efficacy against common agricultural pests compared to traditional formulations. This enhancement is attributed to the compound's ability to improve the bioavailability of active ingredients within the formulations .
Material Science Case Study: Polymer Development
Investigations into polymers derived from this compound indicated significant improvements in mechanical properties and resistance to environmental degradation. These findings suggest potential applications in industries requiring durable materials, such as construction and automotive sectors .
Mechanism of Action
The mechanism of action of 6-Fluoro-5-indazolecarboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylate group play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 6-Fluoro-4-indazolecarboxylic Acid Methyl Ester
- Structure : The positional isomer, 6-fluoro-4-indazolecarboxylic acid methyl ester (CAS: 697739-05-2), differs in the placement of the ester group (4-position vs. 5-position) .
- Impact: The shift alters steric and electronic properties.
- Synthesis : Similar synthetic routes are likely employed, though regioselective functionalization during cyclization or esterification may differ.
Halogen-Substituted Analog: 5-Chloro-1H-indazole-6-carboxylic Acid Methyl Ester
- Structure : This analog (CAS: 1227269-07-9) replaces fluorine with chlorine at the 5-position and places the ester at the 6-position .
- Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and alter metabolic stability. Chlorinated indazoles are often explored for enhanced bioavailability in drug candidates.
Ethyl Ester Derivative: 1H-Indazole-5-carboximidic Acid Ethyl Ester Hydrochloride
- Structure : The ethyl ester variant (CAS: 633326-01-9) features an ethyl group instead of methyl, with additional substituents (e.g., 4-fluorophenyl ethenyl) .
- Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting prodrug activation kinetics. The extended substituents may enhance target affinity but reduce solubility.
Heterocyclic Derivatives: Benzimidazole and Indole Analogs
- Examples : Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzo[d]imidazole () and 3-formyl-1H-indole-2-carboxylates () .
- Impact : Replacing indazole with benzimidazole or indole alters hydrogen-bonding capacity and aromatic stacking interactions. Benzimidazoles are often more basic, while indoles prioritize π-π interactions in binding.
Biological Activity
6-Fluoro-5-indazolecarboxylic acid methyl ester (CAS Number: 633327-39-6) is a fluorinated derivative of indazole, a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a fluorine atom at the 6th position and a methyl ester group attached to the carboxylic acid. This unique configuration enhances its chemical stability and biological activity compared to non-fluorinated indazole derivatives.
The mechanism of action for this compound involves interaction with specific molecular targets, particularly enzymes and receptors. The fluorine atom and carboxylate group contribute significantly to its binding affinity, potentially leading to the inhibition or activation of various biological pathways. Notably, it has been shown to interact with the Sphingosine-1 phosphate receptor-1 (S1P1) , which plays a crucial role in maintaining endothelial barrier integrity.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
- Anticancer Potential : In vitro assays have demonstrated that derivatives of indazole compounds, including this methyl ester, exhibit cytotoxic effects against various cancer cell lines. For instance, certain analogs have shown significant toxicity against lung cancer cells at concentrations as low as 10 µM .
Case Studies
- Cytotoxicity in Cancer Cells : A study highlighted the efficacy of related indazole derivatives in inducing apoptosis in A-549 lung cancer cells. Compounds similar to this compound were found to kill approximately 30%-40% of cancer cells at low concentrations, indicating a selective toxicity profile .
- Enzyme Inhibition : Research on N-benzoylindazole derivatives identified potent inhibitors for human neutrophil elastase (HNE), with some modifications leading to compounds exhibiting IC50 values as low as 10 nM. This suggests that structural modifications around the indazole core can enhance inhibitory potency against key therapeutic targets .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities and properties of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | Fluorine at position 6; Methyl ester | Antimicrobial; Anticancer; Enzyme inhibition | Varies |
| Methyl 1H-indazole-6-carboxylate | Lacks fluorine | Lower antimicrobial activity | Not specified |
| 6-Chloro-1H-indazole-5-carboxylic acid | Chlorine substitution | Different reactivity; potential anticancer effects | Not specified |
| 5-Fluoro-1H-indazole-3-carboxylic acid | Fluorine at position 5 | Enhanced stability; varied biological activity | Not specified |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-fluoro-5-indazolecarboxylic acid methyl ester, and how can reaction conditions be systematically optimized?
- Methodological Answer : The esterification of indazole carboxylic acid derivatives typically involves refluxing with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP). For fluorinated analogs, reaction time and temperature must be carefully controlled to avoid defluorination. Precursors like 5-fluoro-2-methylbenzoic acid methyl ester () can undergo cyclization and functionalization. Optimization may include varying solvent systems (e.g., acetic acid for reflux, ) and monitoring progress via TLC or HPLC. Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane, ) ensures high purity.
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm the ester group (δ ~3.9 ppm for methoxy) and fluorine-induced deshielding in aromatic protons ().
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., theoretical 193.17 g/mol, ) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-F stretch) confirm functional groups ().
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages should align with theoretical values (e.g., C10H8FNO2, ).
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Fluorine’s electron-withdrawing effect activates adjacent positions for nucleophilic attack. Computational tools (e.g., DFT calculations) can map electron density distribution, while experimental studies (e.g., kinetic assays with varying nucleophiles) quantify reactivity. Compare with non-fluorinated analogs (e.g., ethyl 6-chloro-1H-indazole-3-carboxylate, ) to isolate fluorine’s role. Reaction monitoring via ¹⁹F NMR (if accessible) tracks intermediate formation ().
Q. What strategies mitigate solubility challenges of this compound in aqueous systems for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO or ethanol (≤5% v/v) to enhance solubility while maintaining biocompatibility.
- Prodrug Design : Convert the methyl ester to a more hydrophilic moiety (e.g., carboxylate salt) under physiological conditions.
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles ( ).
- Validation : Dynamic Light Scattering (DLS) for particle size and ζ-potential; HPLC for stability in simulated biological fluids.
Q. How can computational modeling predict the metabolic stability of this compound in hepatic microsomes?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate metabolic hotspots (e.g., ester hydrolysis, ).
- Docking Studies : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify susceptible sites.
- Experimental Validation : Incubate with liver microsomes and quantify metabolites via LC-MS/MS ( ).
Q. What are the contradictions in reported spectral data for fluorinated indazole derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in NMR chemical shifts (e.g., vs. 11) may arise from solvent effects or impurities. Standardize protocols:
- Use deuterated solvents (e.g., DMSO-d6 vs. CDCl₃) and internal standards (e.g., TMS).
- Cross-validate with 2D NMR (COSY, HSQC) for unambiguous assignments.
- Reproduce synthesis and analysis under controlled conditions ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
